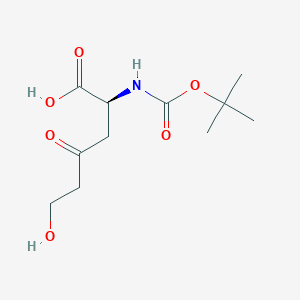

(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

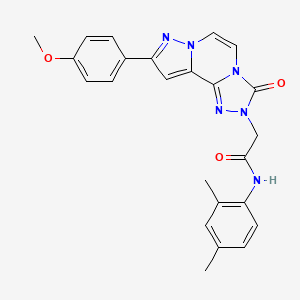

“(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid” is a complex organic molecule that contains several functional groups. It has an amino group that is protected by a tert-butoxycarbonyl (Boc) group, a hydroxy group, and a carboxylic acid group . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the amino group with a Boc group, which is a common strategy in peptide synthesis . The Boc group can be added to the amino group using di-tert-butyl dicarbonate in the presence of a base . The hydroxy and carboxylic acid groups can be introduced through various synthetic methods depending on the starting materials.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The stereochemistry at the 2nd carbon is indicated by the “(S)” prefix, which means that the molecule has a specific three-dimensional arrangement. The molecular weight can be calculated based on the molecular formula (C13H23NO5), which is approximately 273.33 .Chemical Reactions Analysis

The Boc group in this compound can be removed (deprotected) under acidic conditions . This is a common step in peptide synthesis, allowing the amino group to participate in subsequent reactions. The carboxylic acid group could react with bases or be involved in esterification reactions.Applications De Recherche Scientifique

- Non-proteinogenic amino acids (NPAAs) play essential roles beyond protein synthesis. They contribute to peptide and protein composition, drug development, biotechnological tools, and catalysis .

- Lysine residues are challenging targets for site-selective protein modification. However, their nucleophilicity, solvent accessibility, and conjugate stability make them attractive for bioconjugation .

- The excited-state dynamics of Photo-lysine Derivative 1 have been investigated. In particular, its lysine moiety, linked at one of the three amino groups, exhibits interesting behavior .

Non-Proteinogenic Amino Acid Synthesis

Site-Selective Protein Modification

Excited-State Dynamics Studies

Mécanisme D'action

Target of Action

Photo-lysine Derivative 1, also known as (S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid or starbld0031246, is a derivative of the amino acid lysine . Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis . The primary targets of this compound are likely to be proteins that interact with lysine or its derivatives.

Mode of Action

The compound is likely to interact with its targets through a process known as photo-affinity labeling (PAL) . PAL is a powerful strategy to study protein-protein interactions (PPIs). Traditional photocrosslinkers, including benzophenone, aryl azide, and diazirine, are used in PAL. Upon photoirradiation, these photocrosslinkers generate highly reactive species that react with adjacent molecules, resulting in a direct covalent modification .

Biochemical Pathways

For instance, lysine is known to play a role in the herpes simplex virus replication process .

Pharmacokinetics

The compound’s tert-butoxycarbonyl group has been studied extensively . This group can be introduced into a variety of organic compounds using flow microreactor systems, which could potentially influence the compound’s pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Photo-lysine Derivative 1’s action are likely to be dependent on the specific proteins it targets. Given its potential role in studying PPIs, this compound could help elucidate the functions of various proteins and their interactions .

Propriétés

IUPAC Name |

(2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-8(9(15)16)6-7(14)4-5-13/h8,13H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWJHUDFPLJFIC-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)CCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)CCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide](/img/structure/B2836883.png)

![2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2836889.png)

![N-(2,6-diethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2836891.png)

![4-chloro-N-{2-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2836893.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2836899.png)

![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2836900.png)

![6-(4-Methoxyphenyl)-3-[2-oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]pyrimidin-4-one](/img/structure/B2836901.png)

![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B2836903.png)